Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl-
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Overview
Description
Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by Cs₂CO₃/DMSO .
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal-free strategies to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation with bromine, nitration with nitric acid
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Pyrrolopyrazine: Used in the synthesis of biologically active molecules.
Imidazo[1,2-a]pyrazine derivatives: These compounds share similar structural features and are used in various chemical and biological applications.
Uniqueness
Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- stands out due to its unique bromine and ethyl substitutions, which confer specific chemical properties and reactivity. These substitutions make it particularly valuable in the synthesis of novel pharmaceuticals and materials .
Properties
CAS No. |
117718-86-2 |
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Molecular Formula |
C8H9BrN4 |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
6-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9BrN4/c1-2-10-7-8-11-3-4-13(8)5-6(9)12-7/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
STIRLFBTSNDDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CN2C1=NC=C2)Br |
Origin of Product |
United States |
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